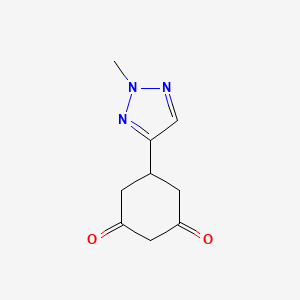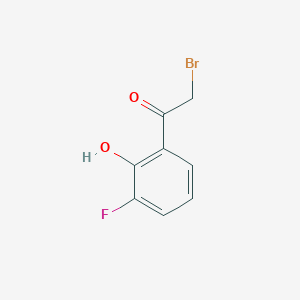
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-fluoro-2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of 2-bromo-1-(3-fluoro-2-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure with the fluorine atom at a different position.
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone: Chlorine substituent instead of fluorine.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Additional bromine substituent on the phenyl ring
Uniqueness
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H6BrFO2 |
|---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI-Schlüssel |
OWRXYCNQRGNICR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
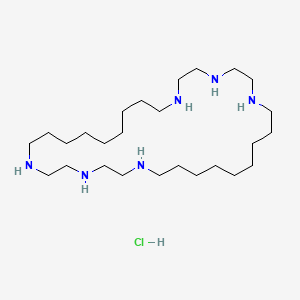
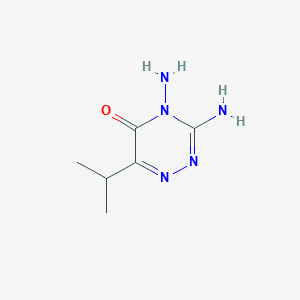
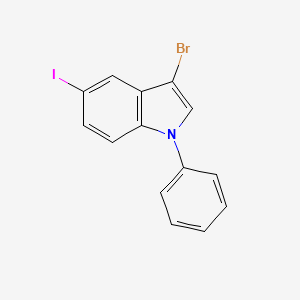
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
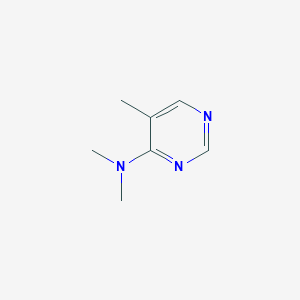

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
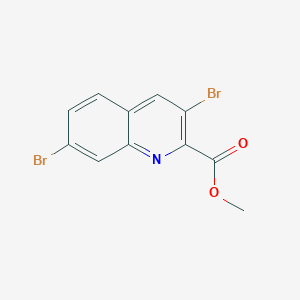
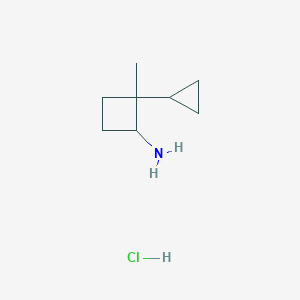
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
